molecular formula C17H15BrN2OS B3010494 3-(3-bromophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione CAS No. 688791-38-0

3-(3-bromophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione

Cat. No.: B3010494
CAS No.: 688791-38-0
M. Wt: 375.28
InChI Key: JWFLGNZANGQHOI-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione is a heterocyclic compound that features both bromophenyl and ethoxyphenyl groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione typically involves the reaction of 3-bromobenzaldehyde with 4-ethoxybenzaldehyde in the presence of ammonium thiocyanate and a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate, and a polar aprotic solvent, like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

3-(3-bromophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In the context of its anticancer properties, the compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione
  • 3-(3-bromophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thione
  • 3-(3-chlorophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione

Uniqueness

3-(3-bromophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione is unique due to the presence of both bromophenyl and ethoxyphenyl groups, which confer distinct electronic and steric properties

Properties

IUPAC Name

3-(3-bromophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c1-2-21-15-8-6-12(7-9-15)16-11-20(17(22)19-16)14-5-3-4-13(18)10-14/h3-11H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFLGNZANGQHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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